molecular formula C15H14ClN3O3 B2596355 ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate CAS No. 1223468-39-0

ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate

Cat. No.: B2596355
CAS No.: 1223468-39-0
M. Wt: 319.75
InChI Key: WGWWQLTZWIGPKH-UHFFFAOYSA-N
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Description

Ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamate group, a chloropyridine moiety, and an amido linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate typically involves the reaction of 2-chloropyridine-4-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired carbamate product . The reaction conditions generally include mild temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloropyridine group under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

Ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The chloropyridine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate can be compared with other carbamate derivatives:

Properties

IUPAC Name

ethyl N-[4-[(2-chloropyridine-4-carbonyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-2-22-15(21)19-12-5-3-11(4-6-12)18-14(20)10-7-8-17-13(16)9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWWQLTZWIGPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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